Histone H2A
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
AERVGAGAPVYL |
Origin of Product |
United States |
Scientific Research Applications
Chromatin Dynamics and Gene Regulation
Histone Variants and Nucleosome Stability
Histone H2A exists in several variants, each conferring unique properties to nucleosomes. For instance, H2A.Z is known to enhance DNA end mobility and reduce nucleosome stability, thereby promoting gene transcription. This variant is particularly important in the context of active genes and DNA damage response, where it facilitates the recruitment of repair factors to damaged sites .
C-Terminal Tail Functionality
The C-terminal tail of this compound has been shown to regulate chromatin remodeling by interacting with chromatin remodelers like ISWI. This interaction is critical for maintaining nucleosome structure and dynamics, influencing how tightly DNA is wrapped around histones, which in turn affects transcriptional activity .
DNA Damage Repair Mechanisms
Role in DNA Damage Response
This compound variants play a significant role in DNA damage repair mechanisms. For example, the phosphorylation of H2A.X at specific residues marks sites of DNA damage and recruits repair proteins to facilitate efficient repair processes . Additionally, monoubiquitination of this compound at lysine 119 (K119) has been implicated in regulating gene expression during stress responses and is essential for maintaining genome stability .
Functional Studies on H2A Variants
Research utilizing mutant libraries of this compound has demonstrated that specific amino acid residues are critical for maintaining nucleosome function under various stress conditions. These studies have identified key regions that affect heterochromatin gene silencing and genome stability .
Implications in Disease
Cancer Research
This compound variants are increasingly recognized for their roles in cancer biology. For example, aberrations in the expression or modification of this compound have been linked to breast cancer metastasis. Studies indicate that certain variants may influence tumor progression through their effects on chromatin structure and gene expression profiles .
Immune Response Regulation
Recent findings suggest that this compound also plays a role in regulating immune responses. Specifically, its nuclear/cytoplasmic trafficking has been shown to modulate antiviral signaling pathways, indicating a broader functional repertoire beyond traditional roles in chromatin structure .
Data Summary Table
Case Studies
Case Study 1: this compound Variants in Arabidopsis
Research on Arabidopsis thaliana has revealed that specific H2A variants are crucial for defining nucleosome types associated with euchromatin and heterochromatin. The study highlighted how these variants contribute to chromatin structure and function during plant development .
Case Study 2: Histone Modifications in Cancer
In breast cancer studies, the expression levels of this compound variants were correlated with lymph node metastasis. This correlation suggests that monitoring these variants could provide insights into cancer progression and potential therapeutic targets .
Comparison with Similar Compounds
Comparison with Similar Histone H2A Variants
This compound.Z
- Structural Dynamics: H2A.Z exhibits enhanced flexibility in the αC-helix and L1 loop compared to canonical H2A, which alters nucleosome stability and DNA accessibility .
- Functional Roles :
- Facilitates access of transcriptional activators/repressors to chromatin, promoting embryonic stem cell differentiation .
- Suppresses interferon-stimulated genes (ISGs) by recruiting GCN5 and BRD2, modulating antiviral immunity .
- Requires the SWR-C complex for incorporation into nucleosomes, a process regulated by histone acetylation .
- Expression: Replication-independent, with higher expression in transcriptionally active regions compared to canonical H2A .
Table 1: Structural and Functional Differences Between H2A and H2A.Z
MacroH2A
- Structural Divergence : Shares 64% sequence identity with H2A but contains a macrodomain that stabilizes nucleosomes and inhibits chromatin remodeling .
- Functional Roles :
- Disease Link: Low macroH2A expression correlates with poor prognosis in breast cancer .
H2A.X and H2Av
- H2A.X :
- H2Av (Drosophila H2A.Z/H2A.X hybrid) :
Table 2: DNA Damage Response of H2A Variants
| Variant | Phosphorylation Site | Repair Mechanism | Organism |
|---|---|---|---|
| H2A.X | Ser139 | BRCA1 recruitment | Mammals |
| H2Av | SQ motif | Apoptosis prevention | Drosophila |
| Canonical H2A | None | Indirect via chaperones | Universal |
Comparison with Other Core Histones
Histone H4
- N-terminal Domain (NTD): The H2A NTD shares 85% amino acid similarity with H4, particularly in glycine/alanine-rich regions. Both NTDs regulate nucleosome oligomerization, but H2A’s NTD reduces Mg²⁺ stability compared to H4 .
- Functional Overlap : Both H2A and H4 NTDs interact with linker DNA, though H2A’s NTD is more dynamic .
Histone H3
Role in Immune Regulation and Disease
- Antiviral Response: Canonical H2A inhibits TBK1-IRF3 complex formation, suppressing IFN-β production during SVCV infection . In contrast, H2B in NETs exhibits direct antiviral activity against influenza A .
- Cancer: Low H2A expression correlates with advanced TNM stages in breast cancer, suggesting a tumor-suppressive role . H2A.Z promotes metastasis by enhancing TGF-β signaling in lung adenocarcinoma .
Preparation Methods
Purification from Natural Sources
One of the classical approaches to obtain histone H2A is purification from animal tissues, such as calf thymus, which is rich in histones.
Chromatographic Purification Techniques:
- Method I: Initial chromatography on CM-cellulose followed by Sephadex G-100 gel filtration. This method is effective when starting material contains minor contamination from other histones like H3.
- Method II: Involves Amberlite CG-50 ion-exchange chromatography, followed by CM-cellulose and Bio-Gel P-10 chromatography. This method yields purer H2A but with lower recovery in the first chromatography step.
- Method III: Combines CM-cellulose with other chromatographic steps, providing the purest preparations of H2A along with other histones (H3, H4). It is superior in terms of simplicity, purity, and yield compared to previous methods.
The purified H2A from Method I was further subjected to tryptic digestion, yielding peptides that allowed complete amino acid sequencing of the 129-residue histone, confirming the preparation's integrity.
| Method | Chromatography Steps | Purity | Yield | Notes |
|---|---|---|---|---|
| I | CM-cellulose → Sephadex G-100 | High | Moderate | Slight H3 contamination possible |
| II | Amberlite CG-50 → CM-cellulose → Bio-Gel P-10 | Higher purity | Lower recovery | Better purity but lower initial yield |
| III | CM-cellulose + other chromatographies | Highest purity | High | Simplest, best purity and yield |
Recombinant Expression and Purification
Recombinant DNA technology enables the production of this compound in bacterial systems, allowing for large-scale preparation and the possibility of isotopic or mutational labeling.
- Expression is typically induced in Escherichia coli cultures using IPTG at mid-log phase (OD600 ~0.6).
- Induction times vary: 2-3 hours for H2A and H2B histones.
- Post-induction, cells are harvested, and pellets are washed and sonicated to lyse cells and reduce viscosity.
- Inclusion bodies containing histone proteins are isolated by centrifugation and washed multiple times with specific buffers to remove contaminants.
- The inclusion bodies are then solubilized using denaturing agents such as DMSO and unfolding buffers.
- Refolding and purification steps follow, often involving ion-exchange chromatography to obtain highly pure recombinant H2A.
This method allows for controlled, reproducible production of this compound suitable for structural and functional studies.
Chemical Synthesis of Modified this compound
Advanced synthetic chemistry techniques, such as solid-phase peptide synthesis (SPPS) and native chemical ligation, enable the preparation of this compound with specific post-translational modifications, including ubiquitination.
- Synthesis of di-ubiquitinated H2A at lysine residues (e.g., Lys13 and Lys15) has been achieved using sequential ligation of peptide segments and orthogonal protection strategies during SPPS.
- The synthetic process involves assembling truncated mono-ubiquitin-modified peptides and branched segments, followed by desulfurization to yield the final modified histone.
- The overall yield for such complex synthetic H2A derivatives is approximately 7.8%, with milligram quantities obtained for biochemical assays.
- Circular dichroism (CD) analysis confirms that synthetic histones fold correctly, comparable to recombinant proteins.
- These synthetic histones can be incorporated into nucleosomes for functional studies, facilitating research into the effects of specific modifications on chromatin dynamics.
Enzymatic Processing of this compound
Proteolytic processing using specific proteases can generate defined histone fragments or modify histone proteins for functional analysis.
- Porcine pepsin A, a stomach protease, can cleave calf thymus this compound under acidic conditions (pH ~3), generating specific peptides.
- Protease activity assays and inhibitor studies help define the specificity and conditions for optimal cleavage.
- The resulting peptides are separated using reversed-phase high-performance liquid chromatography (HPLC) and analyzed by SDS-PAGE.
- Some peptide fragments generated exhibit antimicrobial activity, suggesting functional roles beyond chromatin structure.
- This enzymatic approach provides a tool for studying histone processing and generating peptide fragments for further biochemical characterization.
Summary Table of this compound Preparation Methods
| Preparation Method | Source/Starting Material | Key Techniques | Advantages | Limitations |
|---|---|---|---|---|
| Purification from Tissue | Calf thymus histones | Ion-exchange chromatography, gel filtration | High purity, natural modifications | Labor-intensive, limited scalability |
| Recombinant Expression | E. coli expression system | IPTG induction, inclusion body isolation, chromatography | Scalable, modifiable sequence | Requires refolding, potential contaminants |
| Chemical Synthesis | Synthetic peptides | SPPS, native chemical ligation, desulfurization | Site-specific modifications, pure | Low yield, complex synthesis |
| Enzymatic Processing | Purified this compound | Protease digestion (pepsin), HPLC | Generates functional fragments | Limited to specific cleavage sites |
Q & A
Q. What are the primary functional roles of canonical Histone H2A in chromatin structure?
Canonical H2A stabilizes nucleosome core particles by forming dimers with H2B and interacting with the (H3–H4)₂ tetramer via the docking domain. Its acidic patch (residues 16–29) facilitates internucleosomal contacts critical for higher-order chromatin folding . Methodological Insight: Use X-ray crystallography or cryo-EM to resolve nucleosome structures. For dynamic studies, employ Förster resonance energy transfer (FRET) to monitor conformational changes in vitro .
Q. How do researchers distinguish this compound variants (e.g., H2A.X, H2A.Z) from canonical H2A?
H2A variants differ in sequence motifs (e.g., C-terminal regions). For identification:
- Mass spectrometry (MS): Use LC-MS/MS with high-resolution instruments (e.g., Orbitrap) to detect variant-specific peptides .
- Antibody-based assays: Validate specificity using knockout cell lines (e.g., CRISPR-Cas9) to avoid cross-reactivity .
Q. What experimental models are suitable for studying H2A post-translational modifications (PTMs)?
- Yeast: Ideal for genetic manipulation (e.g., H2A-S129 phosphorylation in DNA repair) .
- Human cell lines (HeLa, HEK293): Use siRNA/shRNA knockdown to study H2A ubiquitination (e.g., ub-K119-H2A) .
- Mouse models: Study developmental roles of H2A variants (e.g., macroH2A in stem cell differentiation) .
Advanced Research Questions
Q. How do conflicting reports on H2A.Z’s role in transcriptional regulation arise, and how can they be resolved?
H2A.Z exhibits context-dependent roles:
- Pro-oncogenic in hormone-responsive cancers: Overexpression correlates with endocrine resistance .
- Transcriptional repression in heterochromatin: Depends on interaction with SWR1 chromatin remodelers . Resolution Strategy:
- Perform ChIP-seq under varying conditions (e.g., hormone deprivation) to map H2A.Z occupancy.
- Use isogenic cell lines to control for genetic background effects .
Q. What methodologies address the technical challenges in quantifying H2A ubiquitination dynamics?
Q. How can contradictory findings about macroH2A’s role in cancer progression be reconciled?
MacroH2A isoforms (1.1 vs. 1.2) have opposing roles:
- MacroH2A1.1: Tumor-suppressive via chromatin condensation and senescence .
- MacroH2A1.2: Promotes epithelial-mesenchymal transition (EMT) in metastasis . Experimental Design:
- Use isoform-specific antibodies (validated by peptide competition assays).
- Analyze clinical cohorts with isoform-specific RNA-seq or IHC .
Contradictions and Critical Analysis
-
H2A Ubiquitination in Transcription: Early studies linked ub-K119-H2A to Polycomb-mediated repression , but recent work implicates USP28 in deubiquitination to activate oncogenes .
Resolution: Compare ChIP-seq data across cell types (e.g., stem vs. differentiated cells) to contextualize ubiquitination roles. -
H2A Variant Stability: H2A.Z-containing nucleosomes are reported as both stable and unstable depending on genomic context .
Approach: Use single-molecule FRET to measure nucleosome unwinding kinetics in defined genomic regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
